4-Ethyl 3-methyl 5-(trifluoromethyl)-1,2-oxazole-3,4-dicarboxylate

描述

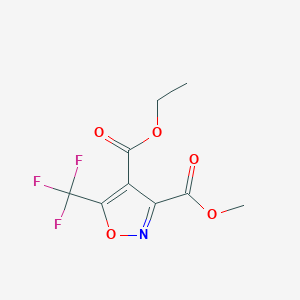

4-Ethyl 3-methyl 5-(trifluoromethyl)-1,2-oxazole-3,4-dicarboxylate is a heterocyclic compound featuring a 1,2-oxazole core substituted with ester groups at positions 3 (methyl) and 4 (ethyl), and a trifluoromethyl (-CF₃) group at position 5. The 1,2-oxazole ring contains one oxygen and one nitrogen atom, contributing to its electron-deficient aromatic character. This structure is significant in medicinal and agrochemical research due to the trifluoromethyl group’s ability to enhance metabolic stability and lipophilicity, improving membrane permeability .

Key Properties (Estimated):

- Molecular Formula: C₉H₁₁F₃N₀₅

- Molecular Weight: 270.17 g/mol

- XLogP3 (Estimated): ~2.5 (indicating moderate lipophilicity)

The compound’s synthesis likely involves cyclization of precursors such as β-keto esters or via [3+2] cycloaddition reactions, followed by esterification. Applications may include intermediates for bioactive molecules or agrochemicals, leveraging the CF₃ group’s resistance to oxidative degradation.

属性

IUPAC Name |

4-O-ethyl 3-O-methyl 5-(trifluoromethyl)-1,2-oxazole-3,4-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO5/c1-3-17-7(14)4-5(8(15)16-2)13-18-6(4)9(10,11)12/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVELBLLQEGSLLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(ON=C1C(=O)OC)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl 3-methyl 5-(trifluoromethyl)-1,2-oxazole-3,4-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-amino-3-methylbutanoate with trifluoroacetic anhydride, followed by cyclization with a suitable dehydrating agent to form the oxazole ring. The reaction conditions often require an inert atmosphere and temperatures ranging from 50°C to 100°C to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

化学反应分析

Types of Reactions

4-Ethyl 3-methyl 5-(trifluoromethyl)-1,2-oxazole-3,4-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium at room temperature.

Reduction: Lithium aluminum hydride in dry ether at low temperatures.

Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted oxazole derivatives.

科学研究应用

4-Ethyl 3-methyl 5-(trifluoromethyl)-1,2-oxazole-3,4-dicarboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

作用机制

The mechanism of action of 4-Ethyl 3-methyl 5-(trifluoromethyl)-1,2-oxazole-3,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the oxazole ring’s ability to form hydrogen bonds, enables the compound to bind to active sites on enzymes or receptors, modulating their activity and leading to various biological effects.

相似化合物的比较

Comparison with Structural Analogs

Structural and Functional Differences

Table 1: Structural and Physicochemical Comparison

Key Observations:

Trifluoromethyl vs. Methyl Substituent (Target vs. ):

- The CF₃ group in the target compound increases electronegativity and lipophilicity compared to the methyl group in the oxazole analog . This enhances metabolic stability and membrane permeability but reduces aqueous solubility.

- The estimated XLogP3 of the target (~2.5) is higher than the methyl-substituted analog (~1.5), reflecting greater lipid affinity.

Oxazole vs. Pyrazole Core (Target vs. ): The pyrazole derivative contains two adjacent nitrogen atoms, enabling stronger hydrogen bonding compared to the oxazole’s oxygen-nitrogen system. This difference influences solubility and biological target interactions. The pyrazole’s nitro (-NO₂) and trifluoromethylphenyl groups contribute to its high XLogP3 (4.2), making it significantly more lipophilic than the target compound.

Synthetic Complexity: The pyrazole analog has a bulkier structure (nitrophenyl and trifluoromethylphenyl substituents), which may complicate synthesis and purification compared to the target compound.

生物活性

4-Ethyl 3-methyl 5-(trifluoromethyl)-1,2-oxazole-3,4-dicarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C₉H₈F₃N₁O₄

- Molecular Weight : 267.16 g/mol

- CAS Number : 135401-77-3

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its anticancer properties. Research indicates that it exhibits cytotoxic effects against various cancer cell lines.

Anticancer Activity

- Cytotoxicity : Studies have shown that this compound has significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer), U-937 (monocytic leukemia), and HCT-116 (colon cancer) with IC₅₀ values in the micromolar range .

- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry assays revealed that it triggers apoptosis in a dose-dependent manner by increasing caspase-3/7 activity .

Study 1: Cytotoxic Effects on Cancer Cell Lines

A study evaluated the cytotoxic effects of various oxazole derivatives, including our compound, on different cancer cell lines:

- Cell Lines Tested : MCF-7, U-937, and HCT-116.

- Results :

Study 2: Mechanistic Insights into Apoptosis Induction

Research focused on understanding how this compound induces apoptosis:

- Findings :

Comparative Analysis with Other Compounds

The following table summarizes the biological activity of selected compounds compared to this compound:

| Compound Name | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| Doxorubicin | 10.38 | DNA intercalation and topoisomerase inhibition |

| Tamoxifen | 10.0 | Estrogen receptor modulation |

| This compound | 15.63 | Apoptosis via caspase activation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。